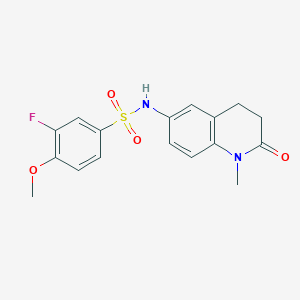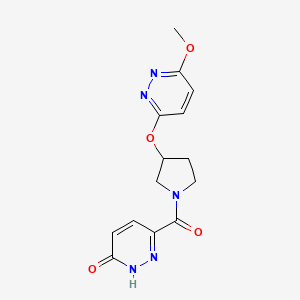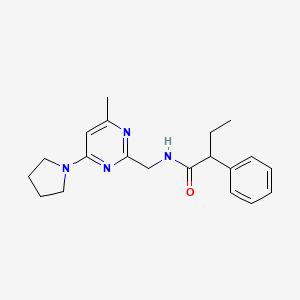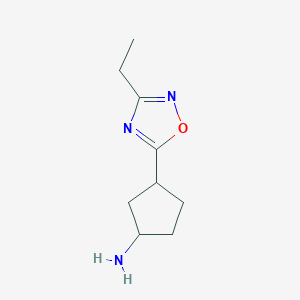
3-fluoro-4-methoxy-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “3-fluoro-4-methoxy-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide” is a complex organic molecule. It contains several functional groups, including a fluoro group, a methoxy group, a sulfonamide group, and a tetrahydroquinoline group .
Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. For example, the fluoro group might undergo nucleophilic aromatic substitution reactions, while the sulfonamide group could participate in acid-base reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups and overall structure. For instance, the presence of the polar sulfonamide group and the nonpolar methoxy group could impact its solubility .科学的研究の応用
Fluorophore Development for Zinc(II) Detection
A significant application of analogues related to the queried compound is in the development of specific fluorophores for detecting Zn(II) ions. Research conducted by Kimber et al. (2003) on the synthesis of methoxy isomers and their fluorescent properties upon Zn(II) addition has contributed to the understanding of how such compounds can be used for zinc detection in biological systems. The study highlights the bathochromic shift in ultraviolet/visible spectra upon Zn(II) addition, indicating potential applications in bioimaging and metal ion detection within biological contexts Kimber et al., 2003.
Antitumor Activity
Another research focus has been on the antitumor properties of tetrahydroquinoline derivatives bearing the sulfonamide moiety. Alqasoumi et al. (2010) synthesized novel compounds evaluated for their in vitro antitumor activity, identifying several compounds with significant potency and efficacy. This indicates a promising direction for the development of new antitumor agents leveraging the structural features of sulfonamide derivatives Alqasoumi et al., 2010.
Photodynamic Therapy for Cancer Treatment
The compound and its analogues have also been researched for their potential in photodynamic therapy (PDT) applications. Pişkin et al. (2020) synthesized and characterized new zinc phthalocyanine compounds substituted with benzenesulfonamide derivative groups. These compounds exhibited good fluorescence properties and high singlet oxygen quantum yield, important for Type II photodynamic therapy mechanisms, suggesting their utility in treating cancer through PDT Pişkin, E. Canpolat, & Ö. Öztürk, 2020.
Enantioselective Fluorination
In the realm of synthetic chemistry, novel electrophilic fluorinating reagents such as N-fluoro-(3,5-di-tert-butyl-4-methoxy)benzenesulfonimide (NFBSI) have been developed. This sterically demanding analogue of popular fluorinating agents has improved the enantioselectivity of products in certain reactions, demonstrating the versatility of fluorine-containing compounds in facilitating highly selective chemical transformations Yasui et al., 2011.
Anti-Dengue Virus Agents
Research into diarylpyrazolylquinoline derivatives, including those related to the queried compound, has shown promising anti-dengue virus (DENV) activity. Lee et al. (2017) identified compounds with potent anti-DENV activity, highlighting the potential of such molecular structures in developing antiviral agents against dengue virus and possibly other viral pathogens Lee et al., 2017.
作用機序
Mode of Action
Given its complex structure, it is likely that it interacts with its targets in a multifaceted manner, potentially involving multiple binding sites or conformational changes .
Biochemical Pathways
The compound may affect various biochemical pathways due to its potential to interact with different targets. Without specific target information, it is challenging to predict the exact pathways and their downstream effects .
Pharmacokinetics
Its bioavailability, half-life, and other pharmacokinetic parameters remain to be determined .
将来の方向性
特性
IUPAC Name |
3-fluoro-4-methoxy-N-(1-methyl-2-oxo-3,4-dihydroquinolin-6-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17FN2O4S/c1-20-15-6-4-12(9-11(15)3-8-17(20)21)19-25(22,23)13-5-7-16(24-2)14(18)10-13/h4-7,9-10,19H,3,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZYRPQBWTFOHEB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)CCC2=C1C=CC(=C2)NS(=O)(=O)C3=CC(=C(C=C3)OC)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17FN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![4-[(3-chloroanilino)methylene]-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B2947626.png)
![2-(3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)-N-methyl-N-(m-tolyl)thiophene-3-sulfonamide](/img/structure/B2947627.png)
![2,4-dimethyl-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]-1,3-thiazole-5-carboxamide](/img/structure/B2947628.png)




